Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate
Overview
Description
Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate is a synthetic organic compound with the molecular formula C12H18N2O4 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors.
Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions.
Protection and Deprotection Steps: The tert-butyl and ethyl groups are introduced through protection and deprotection steps using reagents such as tert-butyl chloroformate and ethyl chloroformate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or other reactive sites on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in drug design and development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The cyano group and azetidine ring are key functional groups that can interact with enzymes, receptors, and other biomolecules, leading to various biological effects
Comparison with Similar Compounds
Ethyl 1-Boc-3-cyanoazetidine-3-carboxylate can be compared with similar compounds such as:
- 1-tert-Butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
These compounds share structural similarities but differ in functional groups and substituents, which can lead to differences in reactivity and applications . The unique combination of the cyano group and azetidine ring in this compound distinguishes it from these related compounds.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-cyanoazetidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRWQLNFGSPWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732386 | |
Record name | 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105663-96-4 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-cyano-1,3-azetidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105663-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 3-ethyl 3-cyanoazetidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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